molecular formula C17H22O2 B565814 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol CAS No. 317321-41-8

5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol

Cat. No. B565814
CAS RN: 317321-41-8
M. Wt: 258.361
InChI Key: KDZOUSULXZNDJH-LSDHHAIUSA-N
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Description

This compound is one of the main pharmacologically active phytocannabinoids of Cannabis sativa L . It is non-psychoactive but exerts a number of beneficial pharmacological effects, including anti-inflammatory and antioxidant properties . The chemistry and pharmacology of this compound, as well as various molecular targets, including cannabinoid receptors and other components of the endocannabinoid system with which it interacts, have been extensively studied .


Molecular Structure Analysis

The chemical structure of this compound was determined in 1963 . The current IUPAC preferred terminology is 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol . Naturally occurring CBD has a (−)-CBD structure .

Scientific Research Applications

  • Vasorelaxation and GPR55 Activation : A study explored the vasorelaxation effects of the compound, indicating its partial endothelium-dependent actions and involvement of rimonabant- and O-1918-sensitive targets distinct from classic cannabinoid receptors. This research suggests applications in cardiovascular pharmacology (Al Suleimani, Al Mahruqi & Hiley, 2015).

  • Cardioprotection in Diabetic Rats : Another study found that chronic activation of GPR18 receptor by this compound improves myocardial redox status and function in diabetic rats, highlighting potential therapeutic applications in diabetes-related cardiovascular disorders (Matouk, Taye, El-Moselhy, Heeba & Abdel‐Rahman, 2018).

  • GPR18-Mediated Hypotension : Research investigating the molecular mechanisms of GPR18-mediated neurochemical responses in the rostral ventrolateral medulla (RVLM) of rats suggests that the compound could have applications in managing blood pressure and related cardiovascular conditions (Penumarti & Abdel‐Rahman, 2014).

Mechanism of Action

Target of Action

The primary target of 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol, also known as O-1602, is the GPR55 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body .

Mode of Action

O-1602 interacts with the GPR55 receptor, acting as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell .

Biochemical Pathways

The activation of the GPR55 receptor by O-1602 influences several biochemical pathways. These include pathways related to inflammation and oxidative stress . The compound’s anti-inflammatory and antioxidant properties can be attributed to its interaction with these pathways .

Pharmacokinetics

It is known that the compound is soluble in ethyl acetate, suggesting it may have good bioavailability .

Result of Action

The activation of the GPR55 receptor by O-1602 leads to a reduction in inflammation and oxidative stress . This can have various molecular and cellular effects, potentially benefiting conditions associated with these processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of O-1602. For example, the compound’s stability may be affected by temperature, as it should be stored at -20°C . Furthermore, the compound’s efficacy could potentially be influenced by factors such as the individual’s health status and the presence of other compounds that may interact with the GPR55 receptor.

Future Directions

The medical use of cannabinoids, in particular phytocannabinoids, has been one of the most interesting approaches to pharmacotherapy in recent years . Preclinical and clinical studies have contributed to our understanding of the therapeutic potential of this compound for many diseases, including diseases associated with oxidative stress .

properties

IUPAC Name

5-methyl-4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-10(2)14-6-5-11(3)7-15(14)17-12(4)8-13(18)9-16(17)19/h7-9,14-15,18-19H,1,5-6H2,2-4H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZOUSULXZNDJH-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018640
Record name O-1602
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

317321-41-8
Record name 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317321-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-1602
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317321418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-1602
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-1602
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59F4R2N5N5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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